2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid
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Overview
Description
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used to synthesize pparγ/δ dual agonists . PPARγ/δ are nuclear receptors that play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It is known that similar compounds can undergo suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been used in the synthesis of pparγ/δ dual agonists , which are known to regulate lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
It is known that similar compounds have a low aqueous solubility and a low volatility . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been used to synthesize pparγ/δ dual agonists , which are known to regulate lipid metabolism, glucose homeostasis, and inflammation .
Action Environment
It is known that similar compounds have a low aqueous solubility and a low volatility , which could potentially influence their action in different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenoxy)acetic acid: Similar structure but with a phenoxy group instead of a benzyl ether.
4-(Trifluoromethyl)benzyl alcohol: Lacks the acetic acid moiety but shares the trifluoromethylbenzyl structure.
Uniqueness
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is unique due to the combination of its trifluoromethyl group and benzyl ether linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Biological Activity
2-((4-(Trifluoromethyl)benzyl)oxy)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a benzyl ether moiety, which is linked to an acetic acid functional group. This unique structure contributes to its biological activity.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have shown promising results in inhibiting various enzymes involved in metabolic pathways, suggesting that this compound could have similar effects.
2. Receptor Binding
The compound has been investigated for its interaction with various receptors, particularly those involved in inflammatory responses and metabolic regulation. Preliminary studies suggest potential agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .
3. Anticancer Activity
Recent studies have highlighted the potential of related compounds in anticancer applications. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation and tumor growth in vitro and in vivo models . The mechanisms often involve the inhibition of angiogenesis, which is critical for tumor growth.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of a structurally related compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 8.47 µM after 72 hours of treatment. This suggests that compounds with similar structures could be explored further for their anticancer properties .
Case Study 2: PPAR Agonism
Another study focused on the agonistic effects of similar compounds on PPARα receptors. The findings revealed that these compounds could ameliorate conditions such as diabetic retinopathy by reducing vascular leakage in animal models, indicating a potential therapeutic application for metabolic disorders .
Data Summary
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)8-3-1-7(2-4-8)5-16-6-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWYDCAACSVYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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